
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is a chlorinated organic compound with a unique structure that includes a furan ring substituted with chlorine, hydroxyl, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one typically involves the chlorination of a furan derivative followed by the introduction of the hydroxypropan-2-yl and dimethyl groups. One common method starts with the chlorination of 5,5-dimethylfuran-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting chlorinated intermediate is then reacted with 2-hydroxypropan-2-yl derivatives under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the furan ring into a more saturated structure.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(2-hydroxypropan-2-yl)benzene-1,2-diol: This compound has a similar structure but with a benzene ring instead of a furan ring.
4-Chloro-3,5-difluoro-pyridine-2,6-diamine: Another chlorinated compound with different functional groups and a pyridine ring.
Uniqueness
4-Chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63025-19-4 |
|---|---|
Formule moléculaire |
C9H13ClO3 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
4-chloro-3-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C9H13ClO3/c1-8(2,12)5-6(10)9(3,4)13-7(5)11/h12H,1-4H3 |
Clé InChI |
UGZHDPMOPABYMS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C(=O)O1)C(C)(C)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



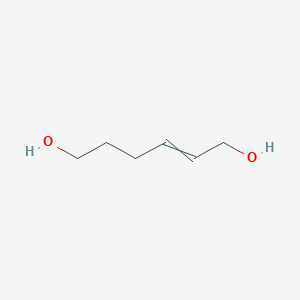
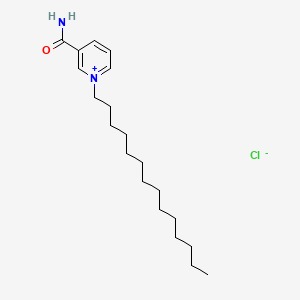

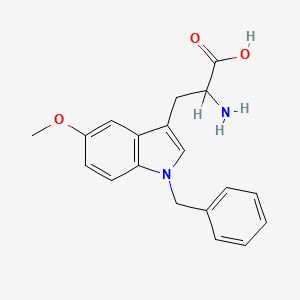
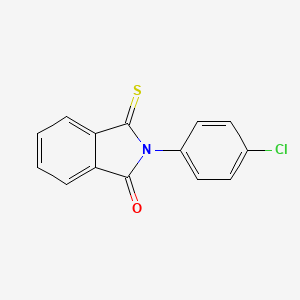
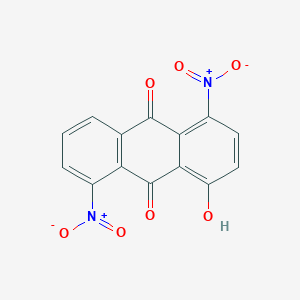
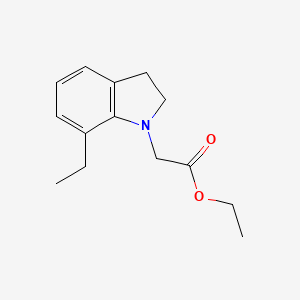
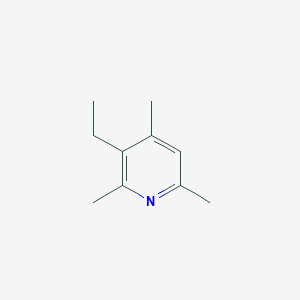
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)


